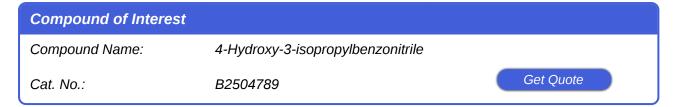


A Technical Guide to 4-hydroxy-3isopropylbenzonitrile: Synthesis, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-hydroxy-3-isopropylbenzonitrile** (CAS No. 46057-54-9), a substituted benzonitrile with potential applications in agrochemical and pharmaceutical research. This document details its physicochemical properties, a plausible synthetic route, its known biological activity as a Photosystem II inhibitor, and relevant experimental protocols.

Physicochemical and Regulatory Information

4-hydroxy-3-isopropylbenzonitrile is an aromatic nitrile with the molecular formula C10H11NO.[1] While specific regulatory information for this compound is not readily available in public databases, general safety precautions for benzonitrile derivatives should be followed.



Property	Value	Source
CAS Number	46057-54-9	[1]
Molecular Formula	C10H11NO	[1]
Molecular Weight	161.20 g/mol	[2]
Polar Surface Area (PSA)	44.02 Ų	[1]
LogP	2.38728	[1]

Safety and Handling: Safety data sheets for similar benzonitrile compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[3][4]

Synthesis of 4-hydroxy-3-isopropylbenzonitrile

A plausible synthetic route for **4-hydroxy-3-isopropylbenzonitrile** involves the cyanation of a halogenated precursor, 4-bromo-2-isopropylphenol.[1] This method is a common approach for the synthesis of aryl nitriles.

Experimental Protocol: Cyanation of 4-bromo-2-isopropylphenol

This protocol is based on general methods for the cyanation of aryl halides and should be adapted and optimized for the specific substrate.

Materials:

- 4-bromo-2-isopropylphenol
- Zinc cyanide (Zn(CN)₂)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
- Ligand (e.g., dppf)

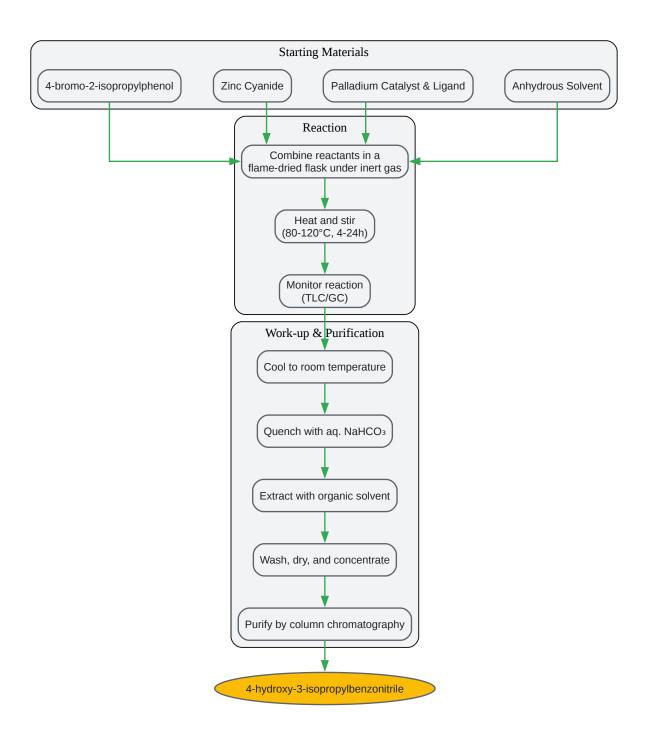


- Anhydrous aprotic solvent (e.g., DMF or DMA)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a flame-dried, round-bottom flask, combine 4-bromo-2-isopropylphenol, zinc cyanide (0.6 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).
- Under an inert atmosphere, add the anhydrous aprotic solvent.
- Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding an aqueous solution of sodium bicarbonate and stir for 30 minutes.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-hydroxy-3-isopropylbenzonitrile**.





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Proposed synthesis workflow for **4-hydroxy-3-isopropylbenzonitrile**.



Biological Activity: Photosystem II Inhibition

Substituted benzonitriles are known to act as herbicides by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain.[8] Phenolic inhibitors, such as **4-hydroxy-3-isopropylbenzonitrile**, are thought to bind to the D1 protein within the PSII reaction center.[9] [10] This binding event blocks the binding of plastoquinone (PQ), a crucial electron carrier, thereby interrupting the flow of electrons and inhibiting photosynthesis.[11][12] The disruption of electron transport leads to the formation of reactive oxygen species, causing cellular damage and ultimately plant death.[8]



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Mechanism of Photosystem II inhibition by **4-hydroxy-3-isopropylbenzonitrile**.

Experimental Protocol: Measurement of Photosystem II Inhibition by Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive method used to assess the efficiency of Photosystem II.[13][14][15] The inhibition of PSII by a compound can be quantified by measuring changes in fluorescence parameters.

Materials:

- Chlorophyll fluorometer
- Plant material (e.g., isolated chloroplasts, algal suspension, or whole leaves)

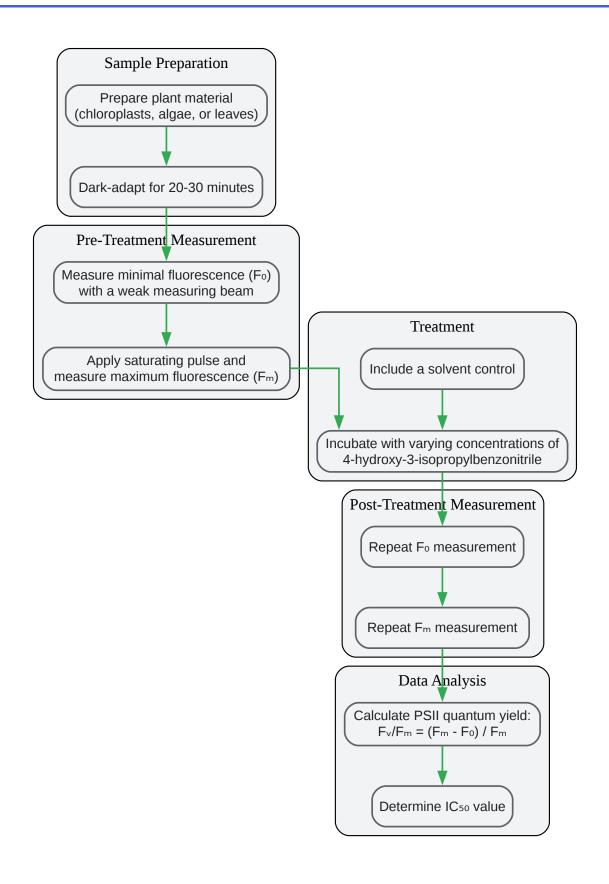


- 4-hydroxy-3-isopropylbenzonitrile stock solution in a suitable solvent (e.g., DMSO or ethanol)
- · Assay buffer

Procedure:

- Dark Adaptation: Dark-adapt the plant material for at least 20-30 minutes. This allows all reaction centers to be in an "open" state.
- Minimal Fluorescence (F₀): Measure the minimal fluorescence level (F₀) by applying a weak measuring beam.
- Maximum Fluorescence (F_m): Apply a saturating pulse of light to transiently close all PSII
 reaction centers and measure the maximum fluorescence (F_m).
- Treatment: Incubate the plant material with varying concentrations of 4-hydroxy-3isopropylbenzonitrile for a defined period. A solvent control should be run in parallel.
- Post-Treatment Measurement: After incubation, repeat the measurements of F₀ and F_m.
- Calculation of PSII Quantum Yield: Calculate the maximum quantum yield of PSII photochemistry (F_v/F_m) using the formula: $F_v/F_m = (F_m F_0) / F_m$.
- Data Analysis: A decrease in the F_v/F_m value in the treated samples compared to the control indicates inhibition of PSII. The concentration of the inhibitor that causes a 50% reduction in F_v/F_m (IC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Experimental workflow for assessing PSII inhibition using chlorophyll fluorescence.



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